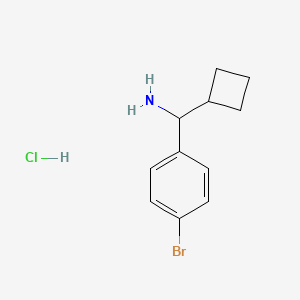
(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride
Overview
Description
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(cyclobutyl)methanamine hydrochloride is not fully understood. However, it is believed to involve the formation of an intermediate, 4-bromophenylcyclobutylmethanamine hydrochloride, which is then hydrolyzed to form 4-bromophenylcyclobutylmethanamine and hydrochloric acid. This hydrolysis reaction is believed to be catalyzed by the presence of a base, such as an alkali metal hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a role in the synthesis of a variety of heterocyclic compounds, such as pyridine, quinoline, and thiazole derivatives. These compounds have been studied for their potential effects on the central nervous system, cardiovascular system, and other physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using (4-Bromophenyl)(cyclobutyl)methanamine hydrochloride in lab experiments is its high solubility in water, which makes it easy to work with and store. Additionally, it is relatively inexpensive and readily available. However, this compound is an irritant and should be handled with appropriate safety precautions. It is also a strong acid and should be used in an inert atmosphere to prevent oxidation of the product.
Future Directions
The potential applications of (4-Bromophenyl)(cyclobutyl)methanamine hydrochloride are vast and continue to be explored. Potential future directions include the development of new synthesis methods, further research into its biochemical and physiological effects, and the exploration of its potential uses in the synthesis of novel compounds. Additionally, further research could be conducted into its potential uses in the synthesis of polymers, such as polyamides and polyesters. Finally, further research could be conducted into its potential use as an ionophore and its potential use in drug delivery systems.
Scientific Research Applications
(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride has been used in a variety of scientific research applications, including as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridine, quinoline, and thiazole derivatives. It has also been used in the synthesis of ionophores, which are molecules that can transport ions across biological membranes. In addition, this compound has been used in the synthesis of polymers, such as polyamides and polyesters.
Safety and Hazards
properties
IUPAC Name |
(4-bromophenyl)-cyclobutylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMWYFYGXSVGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




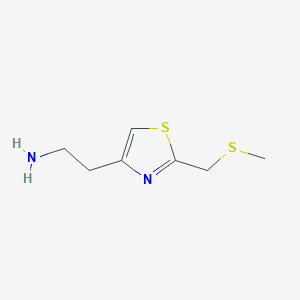

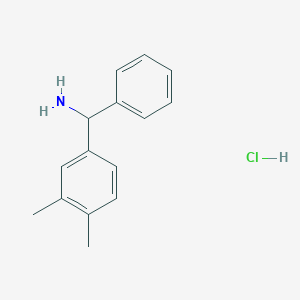
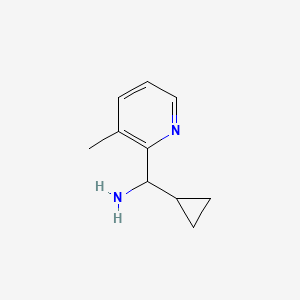
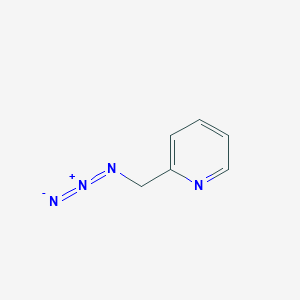

![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
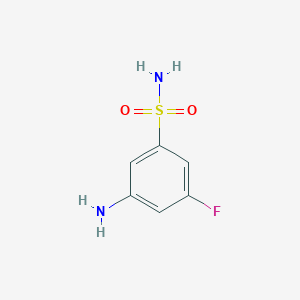
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)



![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)